molecular formula C25H23FN2O2 B11479229 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11479229
M. Wt: 402.5 g/mol
InChI Key: LRCGDMVDXQEYTN-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenoxyethyl Side Chain: The side chain can be attached through an etherification reaction, where the phenol group reacts with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the benzimidazole core could contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
  • 2-(2-bromophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
  • 2-(2-iodophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

Uniqueness

The presence of the fluorophenyl group in 2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole distinguishes it from its analogs with different halogen substituents. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C25H23FN2O2/c1-3-8-18-13-14-23(24(17-18)29-2)30-16-15-28-22-12-7-6-11-21(22)27-25(28)19-9-4-5-10-20(19)26/h3-7,9-14,17H,1,8,15-16H2,2H3

InChI Key

LRCGDMVDXQEYTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4=CC=CC=C4F

Origin of Product

United States

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